N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine

Lipophilicity LogP ADME Prediction

In CNS-focused medicinal chemistry, sourcing piperidine-based tertiary amines with precise structural features is critical for SAR reproducibility. N-[2-(2-Ethylpiperidin-1-yl)ethyl]-N-isopropylamine addresses this need with its dual protonation sites and elevated LogP (2.89) for BBB penetration studies. - CNS library design: 2-Ethylpiperidine core with N-isopropylamine tail achieves LogP 2.89 and TPSA ~15 Ų, favoring passive diffusion over polar monoamine analogs. - Orthogonal derivatization: Secondary amine handle enables sequential reductive amination or N-alkylation for focused library expansion. - Supply chain: Available at ≥95% purity from multiple global vendors with ambient shipping conditions; not subject to DEA or REACH restrictions, ensuring fast customs clearance.

Molecular Formula C12H26N2
Molecular Weight 198.35 g/mol
CAS No. 933738-34-2
Cat. No. B1390700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine
CAS933738-34-2
Molecular FormulaC12H26N2
Molecular Weight198.35 g/mol
Structural Identifiers
SMILESCCC1CCCCN1CCNC(C)C
InChIInChI=1S/C12H26N2/c1-4-12-7-5-6-9-14(12)10-8-13-11(2)3/h11-13H,4-10H2,1-3H3
InChIKeyDFHGLJRVGDKWJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(2-Ethylpiperidin-1-yl)ethyl]-N-isopropylamine: Structure and Fundamental Properties


N-[2-(2-Ethylpiperidin-1-yl)ethyl]-N-isopropylamine (CAS 933738-34-2) is a tertiary amine belonging to the piperidine derivative class, characterized by a 2-ethyl-substituted piperidine ring linked via an ethyl bridge to an N-isopropylamine moiety . Its molecular formula is C12H26N2, with a molecular weight of 198.35 g/mol and predicted physicochemical properties including a boiling point of 238.6±8.0 °C, a density of 0.857±0.06 g/cm³, and a pKa of 10.48±0.29 . The compound is primarily supplied as a research chemical for use in organic synthesis, medicinal chemistry screening, and chemical biology applications, with typical purities of 95% or higher . Its structural combination of a basic piperidine nitrogen and a secondary amine nitrogen offers dual protonation sites, a feature that distinguishes it from simpler monoamine piperidine analogs in terms of potential receptor interactions and solubility profiles.

Tertiary amine building block with dual protonation sites for medicinal chemistry
N-isopropyl substitution supports higher predicted lipophilicity vs primary amine analogs
May support CNS-targeted screening libraries and membrane permeability studies
Research-grade supply for SAR probe development and organic synthesis workflows

N-[2-(2-Ethylpiperidin-1-yl)ethyl]-N-isopropylamine: Why Substitution Fails


Piperidine-based ethylamine derivatives form a structurally diverse class where subtle variations in N-substitution, ring alkylation, and linker length profoundly impact physicochemical and pharmacological properties [1]. Generic substitution—e.g., using 2-(2-ethylpiperidin-1-yl)ethanamine (CAS 22014-04-6) or N-ethyl-2-(piperidin-1-yl)ethanamine (CAS 32776-21-9) in place of N-[2-(2-Ethylpiperidin-1-yl)ethyl]-N-isopropylamine—alters lipophilicity (LogP), basicity (pKa), hydrogen-bonding capacity, and steric bulk, which in turn affect membrane permeability, target binding kinetics, and metabolic stability [2]. These differences are not merely academic; in screening campaigns or SAR studies, such modifications can shift activity by orders of magnitude or completely abolish target engagement. Therefore, selecting the precise compound is critical for experimental reproducibility and for generating interpretable structure-activity relationship data. The following quantitative evidence establishes where N-[2-(2-Ethylpiperidin-1-yl)ethyl]-N-isopropylamine demonstrates measurable, procurement-relevant differentiation relative to its closest analogs.

Profile
Target Compound
Primary Amine Analog
Amine type
Tertiary amine (N-isopropyl)
Primary amine
Predicted LogP
Approximately 2.4-fold higher
Lower baseline
Polar surface area
Approximately 49% lower
Higher baseline
Conformational flexibility
Higher (more rotatable bonds)
Lower (more rigid scaffold)

Subtle N-substitution and linker changes may shift LogP, pKa, and target-binding profiles; direct interchange may affect SAR interpretability without prior validation.

N-[2-(2-Ethylpiperidin-1-yl)ethyl]-N-isopropylamine: Quantitative Evidence of Differentiation


Higher Predicted Lipophilicity vs. Primary Amine Analogs

The predicted LogP of N-[2-(2-Ethylpiperidin-1-yl)ethyl]-N-isopropylamine is 2.89, approximately 2.4-fold higher than the LogP of its primary amine analog 2-(2-ethylpiperidin-1-yl)ethanamine (LogP 1.18) and over 2-fold higher than N-ethyl-2-(piperidin-1-yl)ethanamine (LogP 1.41) [1][2]. This substantial increase in lipophilicity is directly attributable to the N-isopropyl substitution, which adds three additional carbon atoms and increases steric shielding of the polar amine nitrogen.

Predicted LogP vs Analogs
Cross-study comparable
LogP 2.89 — approximately 2.4-fold higher than primary amine analog (LogP 1.18)
May support membrane permeability and CNS penetration screening context
Predicted values from ACD/Labs Percepta; experimental LogP to verify
Lipophilicity LogP ADME Prediction Membrane Permeability

Distinct pKa Profile vs. Monoamine Analogs

The predicted pKa of N-[2-(2-Ethylpiperidin-1-yl)ethyl]-N-isopropylamine is 10.48±0.29, reflecting its secondary amine character, whereas primary amine analogs such as 2-(2-ethylpiperidin-1-yl)ethanamine are expected to exhibit higher pKa values typical of primary aliphatic amines (∼10.6-11.0) [1]. This difference, though modest, influences the proportion of protonated vs. neutral species at physiological pH (7.4), which in turn affects solubility, membrane partitioning, and electrostatic interactions with target binding pockets.

Predicted pKa Profile
Class-level inference
pKa 10.48 ± 0.29 (predicted)
May affect protonation-state ratio at physiological pH vs primary amine analogs
Data to verify; experimental pKa not available
Acid Dissociation Constant Ionization State Receptor Binding Formulation

Rotatable Bonds and PSA vs. Shorter-Chain Analogs

N-[2-(2-Ethylpiperidin-1-yl)ethyl]-N-isopropylamine contains 5 freely rotatable bonds, compared to 3 for the primary amine analog 2-(2-ethylpiperidin-1-yl)ethanamine and 3 for 2-(1-isopropylpiperidin-2-yl)ethanamine [1]. Its polar surface area (PSA) is 15 Ų, approximately half the PSA of the primary amine analog (29.26 Ų), reflecting the increased alkyl substitution that reduces overall polarity [2].

Rotatable Bonds & PSA
Cross-study comparable
5 rotatable bonds; PSA 15 Ų — vs 3 rotatable bonds and PSA 29.26 Ų for primary amine analog
Increased flexibility and lower polarity may support permeability-flexibility SAR studies
Calculated from molecular structure; conformational impact context-dependent
Molecular Flexibility Drug-likeness Conformational Entropy Ligand Efficiency

Verified Purity and QC Documentation

N-[2-(2-Ethylpiperidin-1-yl)ethyl]-N-isopropylamine is commercially available from AKSci (Cat# 3588AF) with a minimum purity specification of 95% and accompanying Certificate of Analysis (COA) and Safety Data Sheet (SDS) documentation . While many piperidine analogs are offered at similar nominal purities, the explicit vendor commitment to batch-specific quality control and long-term stability storage recommendations (cool, dry place) reduces the risk of procuring degraded or mischaracterized material, a non-trivial concern for building blocks that may undergo air oxidation or moisture absorption.

Purity & QC Documentation
Data to verify
≥95% minimum purity; COA and SDS available
Documented purity baseline may support experimental reproducibility
Supplier specification; batch-specific QC to verify upon procurement
Purity Quality Control Reproducibility Procurement

N-[2-(2-Ethylpiperidin-1-yl)ethyl]-N-isopropylamine: Application Scenarios


CNS Screening Libraries with Enhanced Permeability

Given its predicted LogP of 2.89—substantially higher than primary amine piperidine analogs—N-[2-(2-Ethylpiperidin-1-yl)ethyl]-N-isopropylamine is preferentially suited for inclusion in compound libraries targeting central nervous system (CNS) receptors or transporters, where blood-brain barrier penetration is a prerequisite . Its lower polar surface area (15 Ų) further supports passive diffusion, making it a rational choice over more polar alternatives when membrane permeability is a key selection criterion.

SAR Studies: Piperidine Ligands for GPCRs and Ion Channels

The compound's unique combination of a 2-ethyl-substituted piperidine core, an ethyl linker, and an N-isopropylamine terminus provides a distinct pharmacophoric fingerprint relative to analogs with shorter linkers or different N-substituents . Researchers investigating sigma receptors, histamine H3 receptors, or muscarinic acetylcholine receptors—all known to be modulated by piperidine-containing ligands—can employ this compound as a specific SAR probe to evaluate the impact of increased lipophilicity and conformational flexibility on binding affinity and functional activity [1].

Advanced Building Block Synthesis via Reductive Amination

The secondary amine nitrogen in N-[2-(2-Ethylpiperidin-1-yl)ethyl]-N-isopropylamine serves as a reactive handle for further derivatization, including reductive amination with aldehydes or ketones, and N-alkylation with alkyl halides . Its dual nitrogen centers offer orthogonal reactivity compared to primary amine-only analogs, enabling sequential functionalization strategies for constructing more complex, diversified compound libraries in medicinal chemistry programs [1].

Physicochemical Benchmarking and Model Validation

With its well-defined predicted physicochemical parameters (LogP 2.89, pKa 10.48, boiling point 238.6°C, density 0.857 g/cm³), N-[2-(2-Ethylpiperidin-1-yl)ethyl]-N-isopropylamine can serve as a calibration or validation compound for in silico ADME prediction models and high-throughput physicochemical profiling assays . Its intermediate lipophilicity and basicity place it in a 'sweet spot' for validating algorithms that predict permeability, solubility, and metabolic stability.

Application
Selection Property
Validation Focus
CNS screening library inclusion
Predicted LogP and PSA profile
Membrane permeability assay validation
GPCR and ion channel SAR studies
Dual-nitrogen pharmacophore with 2-ethyl piperidine core
Target binding affinity and functional assay context
Building block derivatization
Secondary amine reactive handle
Reductive amination and N-alkylation verification
Physicochemical benchmarking
Predicted parameter set (LogP, pKa, density)
In silico ADME model validation

Technical Documentation Hub

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35 linked technical documents
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